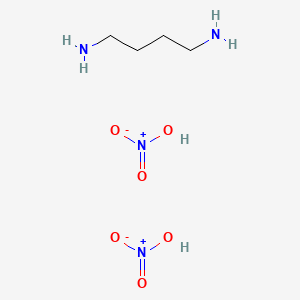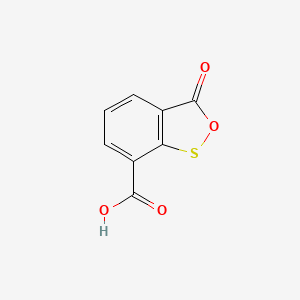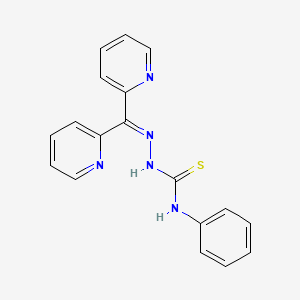
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- is a complex organic compound with the molecular formula C12H11N5S This compound is known for its unique structure, which includes two pyridine rings and a phenyl group attached to a hydrazinecarbothioamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- typically involves the reaction of di-2-pyridyl ketone with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, usually in ethanol or another suitable solvent, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing into its use as a therapeutic agent due to its bioactive properties.
Industry: It may be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with DNA and proteins.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-
- Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N,N-dimethyl-
Uniqueness
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Compared to its ethyl and dimethyl analogs, the phenyl group may enhance its ability to interact with biological targets, potentially leading to more potent effects.
Properties
CAS No. |
67629-66-7 |
|---|---|
Molecular Formula |
C18H15N5S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(dipyridin-2-ylmethylideneamino)-3-phenylthiourea |
InChI |
InChI=1S/C18H15N5S/c24-18(21-14-8-2-1-3-9-14)23-22-17(15-10-4-6-12-19-15)16-11-5-7-13-20-16/h1-13H,(H2,21,23,24) |
InChI Key |
VNUVYYRRCULWPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=C(C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


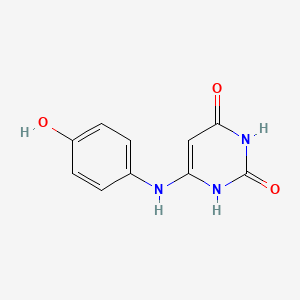
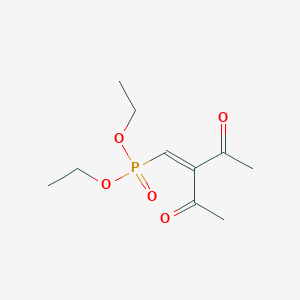
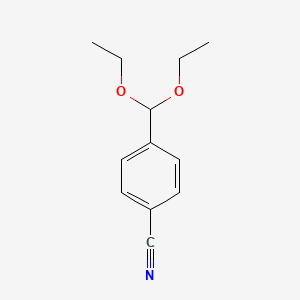
![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
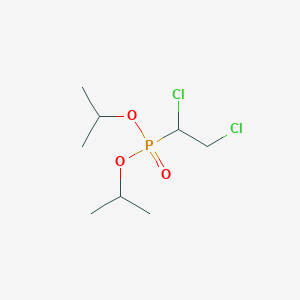
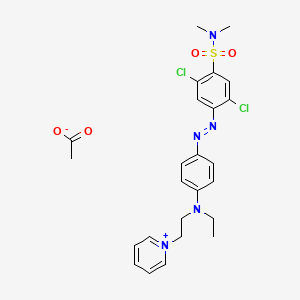
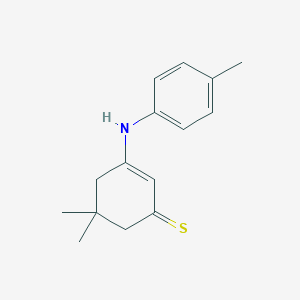
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
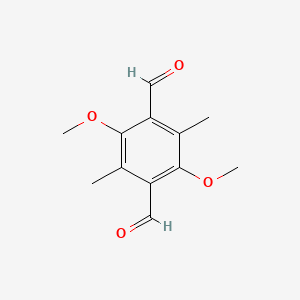
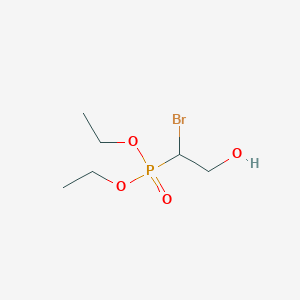
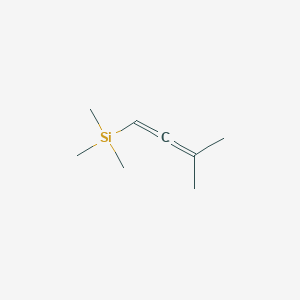
![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
